molecular formula C19H20N6O4 B2896029 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396815-58-9

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

カタログ番号: B2896029
CAS番号: 1396815-58-9
分子量: 396.407
InChIキー: WQLPRZRQNRYEFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-(2-(Cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a cyclopropylamino group and a 2,5-dimethylfuran-3-carboxamide moiety. The furan carboxamide moiety likely influences solubility and intermolecular interactions.

特性

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-11-9-16(12(2)29-11)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)10-17(26)20-13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLPRZRQNRYEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares its tetrazole core with several derivatives synthesized in recent studies (Table 1). Key structural differences lie in substituents attached to the tetrazole and phenyl groups, which significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Tetrazole-Based Derivatives

Compound Name (Source) Core Structure Key Substituents Notable Features
Target Compound Tetrazole Cyclopropylamino, 2,5-dimethylfuran-3-carboxamide High rigidity (cyclopropyl), moderate polarity (furan)
Compound 4e () Tetrazole Coumarin, pyrazole Enhanced π-stacking (coumarin), basicity (pyrazole)
Compound 4g () Tetrazole Coumarin, benzo[b][1,4]diazepine Extended conjugation, potential CNS activity
Compound 7 () Macrocycle Modified regions A/B (NMR shifts) Structural flexibility, variable bioactivity
Substituent-Driven Property Differences
  • Furan vs. Coumarin : The 2,5-dimethylfuran-3-carboxamide substituent reduces aromatic conjugation compared to coumarin-containing derivatives (e.g., 4e, 4g), likely lowering logP and enhancing aqueous solubility .
  • NMR Profile : Analogous to ’s methodology, NMR analysis of the target compound would focus on chemical shifts in regions analogous to "A" (positions 39–44) and "B" (29–36) to locate substituent-induced electronic perturbations .

Research Findings and Limitations

Key Insights
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to , leveraging tetrazole cyclization and amide coupling.
  • Property Optimization : The cyclopropyl-furan combination balances rigidity and solubility, a strategic advantage over bulkier coumarin-based analogues.

Q & A

Basic Research Questions

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity and pharmacological potential?

  • Answer : The compound features a tetrazole ring (acidic NH protons, hydrogen-bonding capacity), cyclopropylamino-2-oxoethyl group (conformational rigidity, metabolic stability), and 2,5-dimethylfuran-3-carboxamide (hydrophobic interactions, π-π stacking). These groups contribute to its reactivity in nucleophilic substitutions (tetrazole), stability under physiological conditions (cyclopropyl), and target-binding affinity (furan carboxamide) .

Q. What multi-step synthesis routes are commonly employed for this compound?

  • Answer : Synthesis typically involves:

  • Step 1 : Coupling cyclopropylamine with a tetrazole precursor using EDC/DCC as coupling agents in DMF or DCM at 0–25°C.
  • Step 2 : Introducing the furan carboxamide moiety via nucleophilic acyl substitution.
  • Step 3 : Purification via flash chromatography or recrystallization. Critical parameters include pH control (6–7) and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?

  • Answer :

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays.
  • Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., replacing the cyclopropyl group with other alkylamines) .
  • Computational docking : Compare binding modes in silico (e.g., AutoDock Vina) to identify assay-specific conformational changes .

Q. What strategies optimize synthesis yield and purity for scale-up in preclinical studies?

  • Answer :

  • Reaction optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratio). For example, increasing DMF content from 50% to 70% improves solubility of intermediates .
  • Coupling agents : Replace EDC with HOAt for higher efficiency in amide bond formation.
  • Purification : Employ preparative HPLC with trifluoroacetic acid (0.1%) as an ion-pairing agent to resolve polar byproducts .

Q. How can computational tools predict the compound’s stability under physiological conditions?

  • Answer :

  • Molecular dynamics (MD) simulations : Simulate hydration shells and pH-dependent degradation (e.g., tetrazole ring opening at pH < 4).
  • Density functional theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., cyclopropane ring strain).
  • Experimental validation : Parallel artificial membrane permeability assay (PAMPA) to correlate predictions with experimental stability .

Q. How to design structure-activity relationship (SAR) studies using computational and experimental integration?

  • Answer :

  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett constants) with bioactivity.
  • Fragment-based screening : Replace the furan carboxamide with bioisosteres (e.g., thiophene) and evaluate changes in IC₅₀ values.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to guide rational design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。